molecular formula C21H28N2O3S B345361 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine CAS No. 714203-10-8

1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine

Cat. No.: B345361
CAS No.: 714203-10-8
M. Wt: 388.5g/mol
InChI Key: YTZGWZWHAYJTBT-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine is a complex organic compound with a unique structure that combines a piperazine ring with a sulfonyl group, a tert-butyl group, and a methoxy group

Preparation Methods

The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine typically involves multiple steps. One common route includes the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include:

Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine in scientific research.

Properties

CAS No.

714203-10-8

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5g/mol

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C21H28N2O3S/c1-21(2,3)17-10-11-19(26-4)20(16-17)27(24,25)23-14-12-22(13-15-23)18-8-6-5-7-9-18/h5-11,16H,12-15H2,1-4H3

InChI Key

YTZGWZWHAYJTBT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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